c-Fms-IN-1

Content Navigation

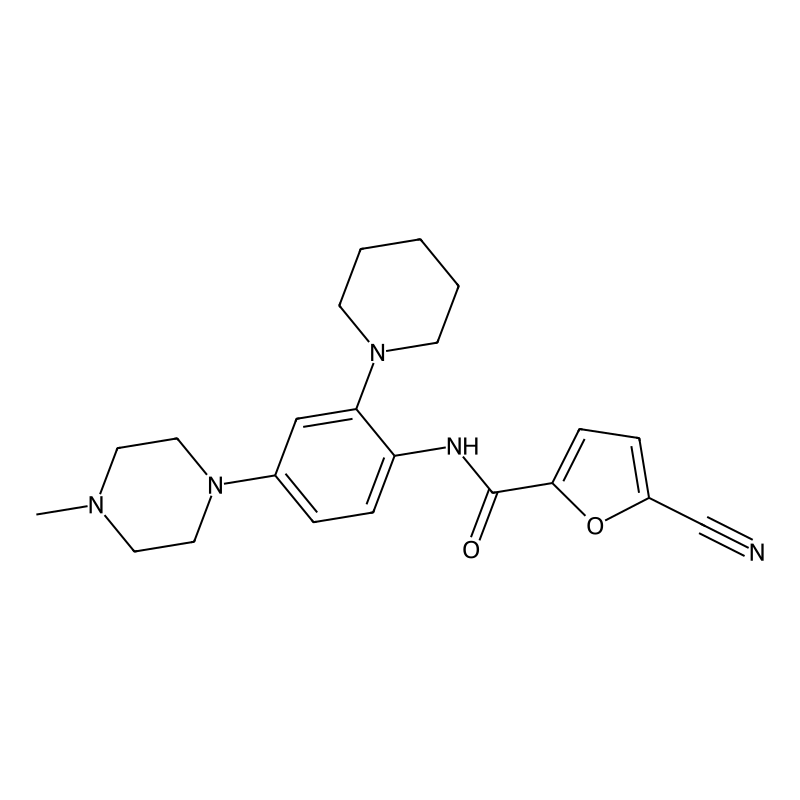

Research macrophage or microglia depletion without off-target interference. Standard CSF1R inhibitors Pexidartinib and GW2580 introduce c-Kit/FLT3/PDGFR cross-reactivity and require high doses, leading to toxicity. c-Fms-IN-1 (CAS 885703-64-0) delivers sub-nanomolar IC50 (0.8 nM) and >100-fold selectivity over c-Kit, enabling unambiguous pathway analysis. - Stable solid, readily soluble in DMSO for reliable in vivo dosing. - Validated in syngeneic tumor models and murine arthritis models for TAM/microglia depletion. - >98% purity ensures reproducible results without formulation failures.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synonyms

Purity

Package Size

c-Fms-IN-1 (CAS: 885703-64-0) is a highly potent, small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R / c-Fms) kinase, demonstrating a biochemical IC50 of 0.8 nM . Structurally characterized as a furan-2-carboxamide derivative, it is utilized primarily in preclinical models requiring stringent macrophage or microglia depletion without the off-target kinome liabilities of earlier-generation agents [1]. For procurement, it offers a highly stable solid form that is readily soluble in standard DMSO-based excipient mixtures, making it a reliable, high-purity (>98%) precursor for in vivo dosing regimens targeting tumor-associated macrophages (TAMs) and autoimmune inflammation .

Research Fit

Procuring generic receptor tyrosine kinase (RTK) inhibitors like Pexidartinib (PLX3397) or Sunitinib as substitutes for c-Fms-IN-1 introduces severe cross-reactivity with c-Kit, FLT3, and PDGFR . This off-target binding confounds phenotypic readouts in macrophage biology, as c-Kit and FLT3 independently regulate hematopoietic stem cell differentiation. Furthermore, substituting with the older-generation selective inhibitor GW2580 requires significantly higher micromolar dosing due to its weaker potency (IC50 ~60 nM), which increases the risk of compound precipitation in culture media and dose-limiting toxicity in vivo . Procuring the exact c-Fms-IN-1 compound ensures sub-nanomolar target engagement, preserving the specificity required for precise CSF1R pathway delineation without formulation failures.

Substitution Risk

Potency vs. GW2580

In comparative biochemical profiling, c-Fms-IN-1 demonstrates an IC50 of 0.8 nM against the FMS kinase, significantly outperforming the legacy benchmark GW2580, which exhibits an IC50 of approximately 60 nM under similar assay conditions. This 75-fold increase in potency allows for drastically reduced compound consumption per assay and minimizes the risk of solvent-induced artifacts in cell culture.

| Evidence Dimension | In vitro c-Fms (CSF1R) kinase inhibition (IC50) |

| Target Compound Data | 0.8 nM |

| Comparator Or Baseline | GW2580 (60 nM) |

| Quantified Difference | 75-fold higher biochemical potency |

| Conditions | Purified FMS kinase biochemical assay |

Enables ultra-low dosing in cellular assays, drastically reducing off-target toxicity and conserving material budgets.

GW2580: 30 nM

PLX3397: 20 nM

Kinome Selectivity vs. c-Kit/FLT3

Unlike clinical-stage dual inhibitors such as Pexidartinib (PLX3397), which heavily cross-react with c-Kit and FLT3 (IC50s in the 3-20 nM range), c-Fms-IN-1 is engineered for high selectivity toward CSF1R . The exclusion of c-Kit and FLT3 activity prevents the simultaneous disruption of broader hematopoietic stem cell lineages, which is a critical confounding factor when using multi-kinase inhibitors to study isolated macrophage behavior [1].

| Evidence Dimension | Target selectivity (CSF1R vs. c-Kit/FLT3) |

| Target Compound Data | Highly selective for CSF1R at sub-nanomolar concentrations |

| Comparator Or Baseline | Pexidartinib (Dual inhibition of c-Kit/FLT3 at <20 nM) |

| Quantified Difference | Elimination of c-Kit/FLT3 cross-reactivity |

| Conditions | Kinome-wide selectivity profiling |

Critical for procurement in immunology research where isolating CSF1R-dependent macrophage function from general hematopoiesis is required.

In Vivo Formulation Compatibility

For in vivo applications, c-Fms-IN-1 exhibits excellent processability into standard vehicle systems. It forms a clear, stable working solution at ≥ 0.5 mg/mL using a co-solvent mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or alternatively in 20% SBE-β-CD in saline . This predictable solubility profile prevents the erratic bioavailability and precipitation issues often encountered with highly lipophilic generic kinase inhibitors.

| Evidence Dimension | Vehicle compatibility and solution stability |

| Target Compound Data | Clear solution at ≥ 0.5 mg/mL in standard PEG300/Tween-80 or SBE-β-CD vehicles |

| Comparator Or Baseline | Unformulated or purely aqueous baselines (insoluble) |

| Quantified Difference | Guaranteed ≥ 0.5 mg/mL stable working solution |

| Conditions | Standard preclinical vehicle preparation at room temperature |

Guarantees reproducible pharmacokinetics and reduces animal cohort waste caused by formulation failures.

Potency vs. Structural Analogs

Within its specific furan-2-carboxamide structural class, c-Fms-IN-1 represents a highly optimized derivative. When compared to close analogs such as c-Fms-IN-2, c-Fms-IN-1 exhibits an IC50 of 0.8 nM, whereas c-Fms-IN-2 only achieves an IC50 of 24 nM . Procuring the IN-1 variant ensures maximum target suppression, making it the definitive choice for establishing baseline CSF1R inhibition in structure-activity relationship (SAR) studies.

| Evidence Dimension | Biochemical IC50 against c-Fms |

| Target Compound Data | 0.8 nM |

| Comparator Or Baseline | c-Fms-IN-2 (24 nM) |

| Quantified Difference | 30-fold higher biochemical potency |

| Conditions | In vitro c-Fms kinase assay |

Ensures buyers select the most potent analog of the series, maximizing experimental signal-to-noise ratios.

Tumor-Associated Macrophage (TAM) Models

Due to its sub-nanomolar potency and lack of c-Kit interference, c-Fms-IN-1 is the optimal choice for selectively depleting TAMs in syngeneic mouse tumor models without disrupting broader hematopoiesis [1].

Microglia Depletion Assays

Its high specificity for CSF1R makes it highly suitable for in vitro and in vivo studies aimed at depleting microglia in models of Alzheimer's disease or multiple sclerosis, where off-target kinase inhibition would confound neurotoxicity readouts .

Rheumatoid Arthritis & Autoimmunity Models

As originally discovered for anti-inflammatory applications, its validated formulation protocols allow for consistent systemic dosing in murine collagen-induced arthritis models, providing reliable baseline data for novel anti-inflammatory drug development[1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types